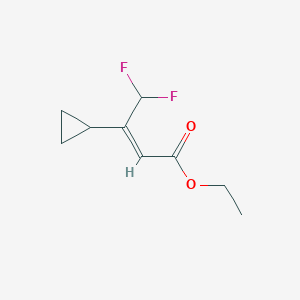

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate

Description

Properties

IUPAC Name |

ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O2/c1-2-13-8(12)5-7(9(10)11)6-3-4-6/h5-6,9H,2-4H2,1H3/b7-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIOFYHXAQIWCN-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1CC1)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C1CC1)\C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Esterification: The ester functional group is introduced through a reaction between an alcohol and a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), Lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate with two structurally related compounds from the literature:

Compound A : Methyl (Z)-4-(2-bromophenyl)-4,4-difluorobut-2-enoate (82d)

- Substituents : 2-Bromophenyl group at C4.

- Synthesis: Prepared via catalytic hydrogenation of methyl 4-(2-bromophenyl)-4,4-difluorobut-2-ynoate (81d), yielding 35% from 40% conversion.

- Physical Data : Rf = 0.4 (cyclohexane/ethyl acetate, 9:1); ¹H NMR (CDCl₃) shows aromatic proton resonances (δ 7.82–7.42) and alkene signals consistent with Z-configuration.

Compound B : Ethyl (Z)-3-(ethylamino)-4,4-difluorobut-2-enoate

- Substituents: Ethylamino group at C3.

- Synthesis : Achieved in 95% yield via imine/enamine tautomerization under reflux conditions, followed by NaHCO3 extraction.

- Physical Data : ¹H NMR (CDCl₃) reveals tautomeric forms (δ 7.96 for imine, δ 5.99 for enamine) and ethyl ester signals (δ 4.17–1.22).

- Applications: Intermediate in the synthesis of fluorinated bioactive molecules, highlighting the role of amino substituents in modulating reactivity.

Key Comparative Insights

Substituent Effects: The cyclopropyl group in the target compound introduces steric hindrance and ring strain, which may reduce enzymatic degradation compared to Compound B’s flexible ethylamino group.

Synthetic Efficiency: Compound B’s high yield (95%) underscores the robustness of imine/enamine chemistry for functionalizing difluorobut-2-enoates, whereas Compound A’s lower yield (35%) reflects challenges in alkyne hydrogenation selectivity.

Spectroscopic Signatures: The Z-configuration in all compounds is confirmed by characteristic alkene proton coupling in ¹H NMR. The cyclopropyl group in the target compound would likely exhibit distinct upfield shifts for cyclopropyl protons (δ 0.5–1.5) compared to aromatic or amino substituents.

Research Findings and Implications

Fluorination Impact : Geminal difluorination at C4 consistently enhances electronegativity across all compounds, improving resistance to oxidative metabolism. This feature is critical for designing CNS-active agents requiring blood-brain barrier penetration .

Substituent-Driven Bioactivity: Compound A’s bromophenyl group may confer affinity for hydrophobic binding pockets in proteins, whereas the target compound’s cyclopropyl group could mimic transannular interactions seen in bioactive natural products. Compound B’s amino group facilitates further derivatization (e.g., amidation), highlighting its utility as a versatile intermediate.

Future Directions : Comparative crystallographic studies (using tools like SHELX or ORTEP ) could elucidate how substituent geometry influences packing patterns and hydrogen-bonding networks (as discussed in graph-set analysis ), further guiding rational design.

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₉H₁₁F₂O₂ | C₁₁H₉BrF₂O₂ | C₈H₁₁F₂NO₂ |

| Molecular Weight (g/mol) | ~198 | 289 | 207 |

| Calculated logP | ~1.8 | ~3.2 | ~1.2 |

| TPSA (Ų) | ~35 | ~50 | ~55 |

Biological Activity

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group and two fluorine atoms. The compound's Z-configuration indicates that the highest priority substituents on the double bond are on the same side, which can influence its biological activity and reactivity.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

This compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor or receptor ligand . The compound may interact with specific enzymes or receptors, leading to modifications in their activity. This interaction is crucial for its potential therapeutic applications, which may include anti-inflammatory or anticancer properties.

Research Findings

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways. The exact mechanisms and targets remain under investigation but indicate potential use in drug development.

- Receptor Interaction : The compound has shown promise in binding to various receptors, which could modulate physiological responses. This aspect is particularly relevant in the context of designing drugs that target specific pathways in disease states.

- Therapeutic Potential : Research has explored the compound's anti-inflammatory and anticancer activities. These studies suggest that it may reduce inflammation markers and inhibit cancer cell proliferation in vitro.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Ethyl (E)-3-cyclopropyl-4,4-difluorobut-2-enoate | E-isomer | Different reactivity and potential activity |

| Ethyl (Z)-3-cyclopropyl-4-fluorobut-2-enoate | One fluorine atom | Altered reactivity; potential for different applications |

| Ethyl 2-(4-chlorophenyl)-3-amino prop-2-enoate | Amino compound | Notable anti-inflammatory properties |

Case Study 1: Enzyme Inhibition

A study conducted on various enzyme assays demonstrated that this compound exhibited significant inhibition of specific enzymes linked to metabolic disorders. The IC50 values indicated a promising range for therapeutic applications.

Case Study 2: Anti-Cancer Activity

In vitro studies performed on cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.